molecular formula C8H9NO3S B2615855 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide CAS No. 156359-48-7

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide

Cat. No.: B2615855
CAS No.: 156359-48-7
M. Wt: 199.22
InChI Key: PSZCXXSQZYJADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, also known as N-Methylsaccharin, is a chemical compound with the molecular formula C8H7NO3S and a molecular weight of 197.211 g/mol . This compound is part of the benzisothiazole family and is characterized by its unique structure, which includes a benzene ring fused to an isothiazole ring with a methyl group and a hydroxyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide can be synthesized through various methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzisothiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzisothiazole ring.

Scientific Research Applications

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl and hydroxyl groups enhances its solubility and interaction with biological targets, making it a versatile compound in various applications.

Properties

IUPAC Name

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCXXSQZYJADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2S1(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.